N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
Description
N1-(4-Fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by two key substituents:
- Aryl group: A 4-fluoro-3-nitrophenyl moiety, which introduces electron-withdrawing nitro (-NO₂) and fluorine (-F) groups. These substituents enhance electrophilicity and may influence binding interactions in biological systems.
- Amine group: A 2-morpholinoethyl chain, featuring a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom).
Oxalamides are versatile scaffolds in medicinal chemistry, often used in antiviral agents (e.g., HIV entry inhibitors), enzyme inhibitors, and flavor compounds .
Properties
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O5/c15-11-2-1-10(9-12(11)19(22)23)17-14(21)13(20)16-3-4-18-5-7-24-8-6-18/h1-2,9H,3-8H2,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZCKKIRZBLHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule is constructed via sequential amidation of oxalic acid with two distinct amines: 4-fluoro-3-nitroaniline and 2-morpholinoethylamine . Retrosynthetically, the oxalamide backbone can be derived from oxalyl chloride or activated oxalic acid esters, enabling controlled coupling with the primary and secondary amines.
Key Intermediates
Stepwise Amidation Using Oxalyl Chloride
Method Overview
This two-step procedure involves:
- Monoacylation of oxalyl chloride with 4-fluoro-3-nitroaniline.
- Subsequent reaction of the intermediate with 2-morpholinoethylamine.
Reaction Conditions and Optimization
- Step 1 : Oxalyl chloride (1.1 eq) is added dropwise to a solution of 4-fluoro-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under argon. Triethylamine (TEA, 2.2 eq) is used to scavenge HCl. The reaction proceeds at room temperature for 4–6 hours, yielding the monoamide chloride intermediate.
- Step 2 : The intermediate is reacted with 2-morpholinoethylamine (1.1 eq) in DCM with TEA (2.2 eq) at 0°C, gradually warming to room temperature over 12 hours.
Table 1. Stepwise Amidation Optimization
| Parameter | Step 1 Conditions | Step 2 Conditions |
|---|---|---|
| Solvent | Anhydrous DCM | Anhydrous DCM |
| Temperature | 0°C → RT | 0°C → RT |
| Reaction Time | 6 hours | 12 hours |
| Base | TEA (2.2 eq) | TEA (2.2 eq) |
| Yield (Isolated) | 78% | 65% |
Key Observations :
One-Pot Coupling Using Carbodiimide Reagents
Method Overview
A one-pot strategy employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate oxalic acid for sequential amidation.
Reaction Protocol
- Oxalic acid (1.0 eq) is dissolved in dimethylformamide (DMF) under nitrogen.
- EDCl (2.2 eq) and HOBt (2.2 eq) are added, followed by 4-fluoro-3-nitroaniline (1.0 eq). The mixture is stirred at 0°C for 1 hour.
- 2-Morpholinoethylamine (1.1 eq) is added, and the reaction is warmed to room temperature for 24 hours.
Table 2. One-Pot Coupling Optimization
| Parameter | Conditions |
|---|---|
| Solvent | Anhydrous DMF |
| Activators | EDCl (2.2 eq), HOBt (2.2 eq) |
| Temperature | 0°C → RT |
| Reaction Time | 24 hours |
| Yield (Crude) | 82% |
| Purity (HPLC) | 95% |
Key Observations :
Solid-Phase Synthesis for High-Throughput Production
Method Overview
This approach utilizes Wang resin -bound oxalic acid to enable iterative amidation and simplified purification.
Reaction Steps
- Oxalic acid is immobilized on Wang resin via ester linkage.
- Resin-bound oxalic acid is treated with 4-fluoro-3-nitroaniline (3 eq) and EDCl/HOBt in DMF for 12 hours.
- The resin is washed, and 2-morpholinoethylamine (3 eq) is added for the second amidation.
- Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound.
Table 3. Solid-Phase Synthesis Metrics
| Parameter | Conditions |
|---|---|
| Resin | Wang resin (1.2 mmol/g) |
| Coupling Agents | EDCl (3 eq), HOBt (3 eq) |
| Cleavage Reagent | TFA/DCM (1:1 v/v) |
| Yield (Isolated) | 70% |
| Purity (LC-MS) | 98% |
Key Observations :
Catalytic Methods for Sustainable Synthesis
Copper-Catalyzed Amidation
Recent advances employ copper iodide (CuI) and N1,N2-bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide as a ligand for oxidative amidation.
Reaction Protocol
- Oxalic acid (1.0 eq), 4-fluoro-3-nitroaniline (1.1 eq), and 2-morpholinoethylamine (1.1 eq) are combined in DMSO.
- CuI (0.05 eq), ligand (0.1 eq), and potassium phosphate (1.1 eq) are added.
- The reaction is heated to 110°C under argon for 24 hours.
Table 4. Copper-Catalyzed Amidation Performance
| Parameter | Conditions |
|---|---|
| Catalyst | CuI (0.05 eq) |
| Ligand | N1,N2-bis(aryl)oxalamide (0.1 eq) |
| Solvent | DMSO |
| Temperature | 110°C |
| Yield (Isolated) | 68% |
Key Observations :
Comparative Analysis of Synthetic Routes
Table 5. Method Comparison
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Amidation | 65% | 90% | High | Moderate |
| One-Pot Coupling | 82% | 95% | Moderate | High |
| Solid-Phase Synthesis | 70% | 98% | Low | Low |
| Copper-Catalyzed | 68% | 85% | High | High |
Critical Insights :
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: The major product is N1-(4-amino-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the morpholine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related oxalamides from the literature:
Key Observations :
Aryl Group Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) are common in bioactive oxalamides. Fluorine substitution (as in the target and Compound 28) can improve metabolic stability and bioavailability compared to non-halogenated analogs .
Amine Group Effects: The morpholinoethyl group in the target compound offers enhanced solubility compared to pyrrolidinyl or thiazolyl groups (e.g., in Compound 13) due to the oxygen atom in the morpholine ring . Methoxyphenethyl (Compound 28) and pyridinylethyl (S336) groups demonstrate how lipophilic substituents influence tissue penetration or flavor receptor binding .
Notes and Limitations
The target compound’s biological data (e.g., IC₅₀, toxicity) are absent in the provided evidence; comparisons are based on structural analogs.
Morpholinoethyl and nitro groups may confer unique ADME (absorption, distribution, metabolism, excretion) properties warranting further study.
Evidence gaps exist in direct comparisons with dioxoisoindolinyl derivatives (e.g., GMC series), which are prioritized for antimicrobial applications .
Conclusion N1-(4-Fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide shares structural motifs with oxalamides active in antiviral, enzymatic, and flavor applications. Its nitro and morpholino groups position it as a promising candidate for drug discovery, particularly in enzyme inhibition or antimicrobial contexts. Further studies should prioritize synthetic optimization and biological screening to validate these hypotheses.
Biological Activity
N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique arrangement of functional groups, including a fluorophenyl moiety and a morpholinoethyl group, which contribute to its reactivity and biological properties. The synthesis typically involves several steps:
-
Preparation of Intermediate Compounds :
- The initial step involves the reaction of 4-fluorobenzaldehyde with morpholine to form 2-(4-fluorophenyl)-2-morpholinoethanol.
- This intermediate is then converted to the corresponding amine using thionyl chloride followed by ammonia.
-
Final Synthesis :
- The final product is obtained by reacting the amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the nitrophenyl group may participate in redox reactions, influencing various cellular processes.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Preliminary research indicates that similar oxalamides can inhibit tumor cell proliferation by interfering with specific signaling pathways. The exact mechanisms remain to be fully elucidated but may involve apoptosis induction and cell cycle arrest.
Research Findings and Case Studies
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Potential activity against K. pneumoniae | |
| Anticancer | Inhibition of tumor cell proliferation | |
| Enzyme Interaction | Modulation of enzyme activity |
Applications in Scientific Research
This compound is being explored for various applications:
- Medicinal Chemistry : Investigated as a lead compound for developing new therapeutic agents targeting cancer and bacterial infections.
- Biochemical Probes : Used to study enzyme interactions and cellular pathways due to its ability to selectively bind to specific targets.
- Material Science : Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
